Lipophilicity (LogP) Comparison: tert-Butyl Ester vs. Methyl and Ethyl Ester Analogs
The tert-butyl ester group in tert-butyl 2-(3-aminooxetan-3-yl)acetate confers higher lipophilicity compared to its methyl and ethyl ester analogs, directly impacting membrane permeability and oral absorption potential. Experimental and calculated logP values indicate a clear trend: the tert-butyl ester (logP = 1.6) [1] is more lipophilic than the ethyl ester (logP = 0.37) and the methyl ester (logP = -0.72) . This increase in logP of approximately 1.23 units relative to the ethyl ester and 2.32 units relative to the methyl ester translates to a substantial difference in predicted distribution behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 (calculated) |
| Comparator Or Baseline | Ethyl 2-(3-aminooxetan-3-yl)acetate (LogP = 0.37); Methyl 2-(3-aminooxetan-3-yl)acetate (LogP = -0.72) |
| Quantified Difference | ΔLogP = +1.23 (vs. ethyl); ΔLogP = +2.32 (vs. methyl) |
| Conditions | Predicted values using standard partition coefficient models |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making the tert-butyl ester a preferred choice for hit-to-lead optimization where cellular uptake is a limiting factor.
- [1] ChemExper Chemical Directory. tert-butyl 2-(3-aminooxetan-3-yl)acetate logP value. View Source
